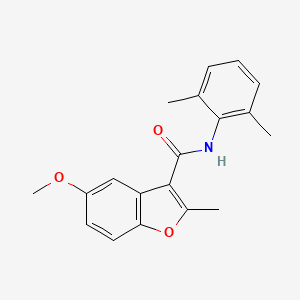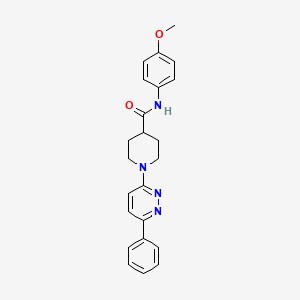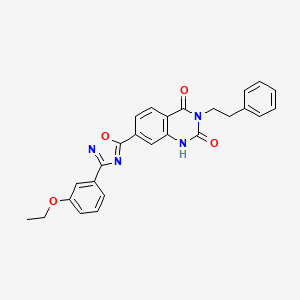
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mecanismo De Acción
The mechanism by which N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-dimethylphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide
Uniqueness
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and its benzofuran core. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C19H19NO3/c1-11-6-5-7-12(2)18(11)20-19(21)17-13(3)23-16-9-8-14(22-4)10-15(16)17/h5-10H,1-4H3,(H,20,21) |
Clave InChI |
OOFMMPLTJUNLEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B14974661.png)
![3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974669.png)
![1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methylpyridin-2-YL)piperidine-3-carboxamide](/img/structure/B14974680.png)
![N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B14974688.png)
![Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B14974693.png)

![N-benzyl-N-methyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B14974703.png)
![14-(2-methoxyethyl)-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B14974712.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14974731.png)
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14974735.png)
![1-(2-Hydroxyethyl)-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B14974737.png)
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B14974738.png)
